Ethyl 3-fluorobenzoate
Overview
Description
Ethyl 3-fluorobenzoate is an organic compound with the molecular formula C9H9FO2. It is a colorless to almost colorless liquid with a molecular weight of 168.16 g/mol . This compound is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a fluorine atom, and the carboxyl group is esterified with ethanol .
Mechanism of Action
Target of Action
Ethyl 3-fluorobenzoate is a fluorinated compound used in the synthesis of various organic compounds . The primary targets of this compound are the organic compounds that it helps synthesize.
Mode of Action
This compound interacts with its targets by participating in chemical reactions that lead to the synthesis of other organic compounds . The fluorine atom in the compound can form strong bonds with carbon, making it a valuable component in the synthesis of fluorinated organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. For example, it has been used in the synthesis of [2-(3-fluorophenyl)allyl]trimethylsilane . The general pathway of 3-fluorobenzoate includes a 1,6-dioxygenation reaction to yield fluoromuconic acids .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it participates in .
Result of Action
The result of this compound’s action is the synthesis of other fluorinated organic compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it is a combustible liquid and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and kept cool . These precautions help ensure the stability and efficacy of this compound.
Preparation Methods
Ethyl 3-fluorobenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified by distillation.
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Ethyl 3-fluorobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield 3-fluorobenzoic acid and ethanol in the presence of an acid or base.
Scientific Research Applications
Ethyl 3-fluorobenzoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Ethyl 3-fluorobenzoate can be compared with other fluorinated benzoates, such as:
Ethyl 4-fluorobenzoate: Similar structure but with the fluorine atom at the fourth position.
Mthis compound: The ester group is methyl instead of ethyl, which can affect its physical properties and reactivity.
Ethyl 3-bromobenzoate: The fluorine atom is replaced by a bromine atom, leading to different chemical properties and reactivity.
This compound is unique due to the presence of the fluorine atom at the third position, which can influence its chemical behavior and interactions in various applications .
Properties
IUPAC Name |
ethyl 3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMIKBXLEWTSJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060004 | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451-02-5 | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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